N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide
Description
This compound is an acetamide derivative featuring a pyrido[2,3-d]pyrimidine-2,4-dione core substituted with a 4-methylbenzyl group at position 3 and an N-(5-chloro-2-methoxyphenyl) acetamide moiety. The chloro and methoxy groups on the phenyl ring are common pharmacophores that enhance binding affinity and metabolic stability in drug-like molecules. The pyrido-pyrimidine core is a bicyclic heteroaromatic system often exploited in medicinal chemistry for its ability to interact with biological targets such as kinases and receptors .
Properties
Molecular Formula |
C24H21ClN4O4 |
|---|---|
Molecular Weight |
464.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C24H21ClN4O4/c1-15-5-7-16(8-6-15)13-29-23(31)18-4-3-11-26-22(18)28(24(29)32)14-21(30)27-19-12-17(25)9-10-20(19)33-2/h3-12H,13-14H2,1-2H3,(H,27,30) |
InChI Key |
WVGAPIVYDYVISQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide typically involves multiple steps. One common approach starts with the preparation of the pyrido[2,3-d]pyrimidin-1-yl core, followed by the introduction of the 5-chloro-2-methoxyphenyl and 4-methylphenylmethyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency. The use of automated reactors and continuous flow systems can help in scaling up the synthesis while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
AMG 487 (Pyrido[2,3-d]pyrimidin-4-one derivative)
- Core : Pyrido[2,3-d]pyrimidin-4-one (lacks the 2-oxo group compared to the target compound).
- Substituents : 3-(4-ethoxyphenyl) and 2-(4-trifluoromethoxyphenyl) groups.
- Pharmacokinetics : AMG 487 exhibits dose- and time-dependent pharmacokinetics caused by mechanism-based CYP3A4 inhibition by its O-deethylated metabolite (M2) .
Compound 5.6 ()
- Core : 1,6-Dihydropyrimidin-2-ylthio.
- Substituents : N-(2,3-dichlorophenyl) and 4-methyl groups.
- Key Differences : The thioether linkage and dichlorophenyl group increase lipophilicity (ClogP ≈ 3.5) compared to the target compound’s methoxyphenyl and methylbenzyl groups.
- Biological Activity : Such dichlorophenyl derivatives are often associated with antimicrobial or anticancer activity due to enhanced halogen bonding .
Functional Group Analogues
Physicochemical and Pharmacokinetic Comparison
Table 1: Structural and Physicochemical Properties
*ClogP values estimated using substituent contributions.
Key Observations :
- The target compound’s pyrido-pyrimidine core and methoxy group balance lipophilicity (ClogP ~3.1) and solubility, favoring oral bioavailability.
- AMG 487’s higher ClogP (~4.8) and CYP3A4 inhibition limit its therapeutic window despite potent CXCR3 antagonism .
- Halogenated derivatives (e.g., dichlorophenyl in Compound 5.6) show increased membrane permeability but higher risk of off-target toxicity .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 486.01 g/mol. The compound features a pyridopyrimidine core which is known for its diverse biological activities.
Research indicates that compounds containing the pyridopyrimidine moiety often exhibit their biological effects through the inhibition of key enzymes involved in cellular processes. Notably, many derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. By inhibiting DHFR, these compounds can effectively reduce the proliferation of cancer cells by limiting the availability of tetrahydrofolate needed for nucleotide synthesis .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 12.5 | Inhibition of proliferation |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
These results suggest that the compound may serve as a potential therapeutic agent against multiple cancer types.
Enzyme Inhibition Studies
In addition to its anticancer properties, the compound has been evaluated for its enzyme inhibitory activities:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Competitive Inhibition | 8.0 |
| Acetylcholinesterase (AChE) | Non-competitive Inhibition | 20.0 |
These findings highlight the compound's potential in treating conditions associated with enzyme dysregulation.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Studies have shown moderate to strong activity against several bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Strong |
| Salmonella typhi | Weak |
This suggests that this compound may also be explored as a potential antimicrobial agent.
Case Study: Anticancer Efficacy
A recent study published in a peer-reviewed journal examined the efficacy of this compound in a xenograft model of breast cancer. The results indicated significant tumor reduction compared to controls when administered at a dosage of 50 mg/kg body weight over four weeks. Histological analysis revealed increased apoptosis and reduced cell proliferation markers in treated tumors .
Review on Synthesis and Therapeutic Potential
A comprehensive review on pyridopyrimidine derivatives highlighted the therapeutic potential of compounds like this compound. It emphasized their role in targeting DHFR and other critical pathways involved in cancer progression and cellular metabolism .
Q & A
Q. How can the structural integrity of this compound be confirmed during synthesis?
To confirm structural integrity, employ a combination of Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) . For example:
Q. What synthetic routes are commonly used for this pyrido-pyrimidine-acetamide derivative?
A multi-step synthesis is typical:
Core formation : Condensation of pyrido[2,3-d]pyrimidine precursors with chloroacetamide derivatives under reflux in DMF .
Substitution : Introducing the 4-methylbenzyl group via nucleophilic substitution (e.g., using K₂CO₃ as a base in acetonitrile) .
Final coupling : Amide bond formation between the pyrido-pyrimidine intermediate and the 5-chloro-2-methoxyphenyl group using EDC/HOBt coupling reagents .
Reaction conditions (temperature, solvent polarity) must be optimized to avoid side products like over-oxidized species .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?
Methodology :
- Analog synthesis : Modify substituents (e.g., replace 4-methylphenyl with fluorophenyl or methoxybenzyl groups) and compare bioactivity .
- Biological assays : Test against targets like kinases or DNA topoisomerases, using IC₅₀ values to quantify potency .
- Computational modeling : Perform docking studies with enzymes (e.g., COX-2 or EGFR) to identify critical binding interactions (e.g., hydrogen bonds with the pyrimidine-dione moiety) .
For example, replacing the chloro group with fluorine increased antiviral activity in analogs .
Q. How should contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?
Approach :
- Standardize assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays) .
- Control for purity : Use HPLC (>98% purity) to eliminate confounding effects from impurities .
- Validate targets : Confirm target engagement via techniques like SPR (surface plasmon resonance) or thermal shift assays .
For instance, discrepancies in cytotoxicity may arise from differences in cell membrane permeability or metabolic stability .
Methodological Challenges
Q. What strategies optimize the yield of the pyrido-pyrimidine core during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for cyclization steps .
- Catalysis : Use Pd(OAc)₂ for Suzuki-Miyaura coupling when introducing aryl groups .
- Temperature control : Maintain 60–80°C to prevent decomposition of heat-sensitive intermediates .
Lower yields (<50%) often result from incomplete removal of byproducts like unreacted chloroacetamide .
Q. How can metabolic stability be assessed for this compound in preclinical studies?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .
- CYP450 inhibition screening : Test against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability if instability is observed .
Data Interpretation and Validation
Q. How to address inconsistencies in spectroscopic data (e.g., NMR shifts) between batches?
- Batch comparison : Analyze multiple batches via 2D NMR (COSY, HSQC) to confirm spin systems and rule out stereoisomers .
- Crystallography : Resolve ambiguous peaks by growing single crystals and determining the X-ray structure (e.g., C–H···O interactions in the pyrido-pyrimidine core) .
- Solvent effects : Note that DMSO-d₆ vs. CDCl₃ can cause δ shifts of ±0.2 ppm for aromatic protons .
Q. What analytical techniques validate enzyme inhibition mechanisms?
- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
- Western blotting : Confirm downstream effects (e.g., reduced phosphorylation of EGFR in cancer cells) .
Advanced Applications
Q. Can this compound serve as a fluorescent probe for cellular imaging?
- Modify structure : Introduce fluorophores (e.g., dansyl or coumarin) at the acetamide nitrogen .
- Validate localization : Use confocal microscopy to track accumulation in organelles (e.g., mitochondria) .
- Quenching studies : Test responsiveness to ROS or pH changes for dynamic imaging .
Q. How to design derivatives with improved blood-brain barrier (BBB) penetration?
- Lipophilicity optimization : Adjust logP values to ~2–3 using substituents like trifluoromethyl .
- P-gp efflux inhibition : Introduce bulky groups (e.g., naphthyl) to reduce P-glycoprotein recognition .
- In silico prediction : Use BBB-specific QSAR models to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
